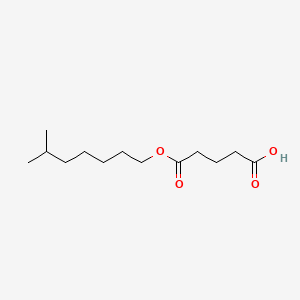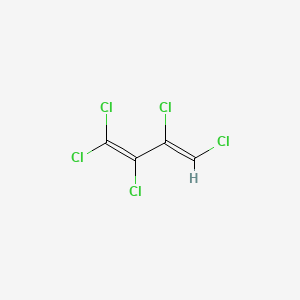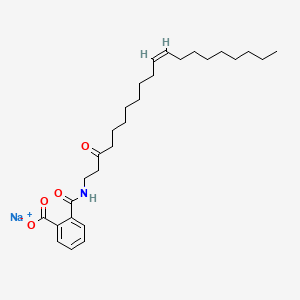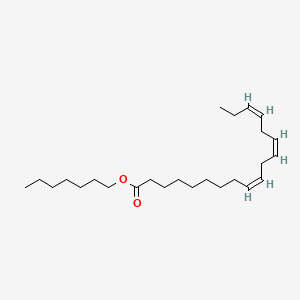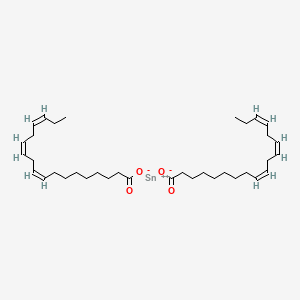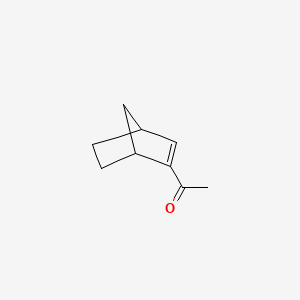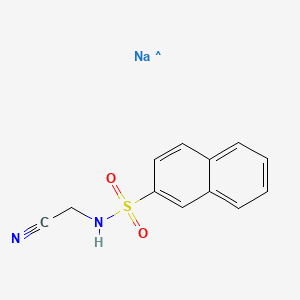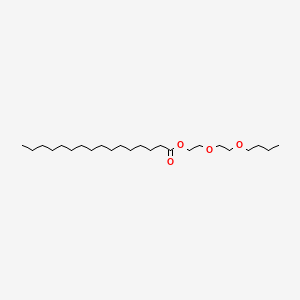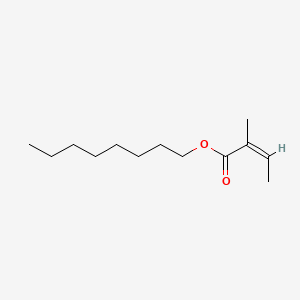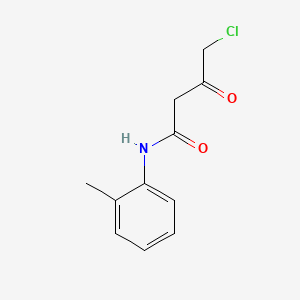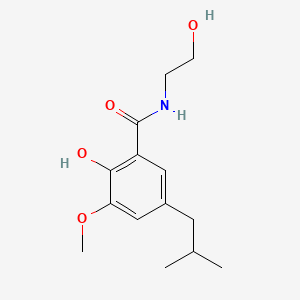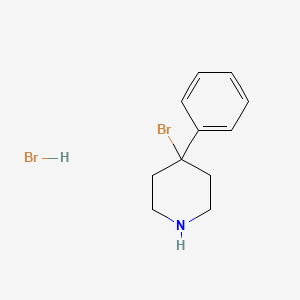
4-Bromo-4-phenylpiperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4-phenylpiperidinium bromide: is a quaternary ammonium compound with the molecular formula C11H15Br2N . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-phenylpiperidinium bromide typically involves the bromination of 4-phenylpiperidine. One common method is the reaction of 4-phenylpiperidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-4-phenylpiperidinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-phenylpiperidine.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Nucleophilic substitution: Products include 4-hydroxy-4-phenylpiperidine or 4-amino-4-phenylpiperidine.
Oxidation: N-oxide derivatives of this compound.
Reduction: 4-Phenylpiperidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-4-phenylpiperidinium bromide is used as an intermediate in organic synthesis, particularly in the preparation of other piperidine derivatives. It is also employed in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of brominated piperidine derivatives on various biological systems. It serves as a model compound for investigating the interactions of brominated quaternary ammonium compounds with biological membranes .
Medicine: Its structure-activity relationship is studied to design more effective therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 4-Bromo-4-phenylpiperidinium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on biological membranes, affecting membrane stability and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Phenylpiperidine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Chloro-4-phenylpiperidinium chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of bromine, resulting in different chemical properties and applications.
Uniqueness: 4-Bromo-4-phenylpiperidinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
80866-85-9 |
|---|---|
Molekularformel |
C11H15Br2N |
Molekulargewicht |
321.05 g/mol |
IUPAC-Name |
4-bromo-4-phenylpiperidine;hydrobromide |
InChI |
InChI=1S/C11H14BrN.BrH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H |
InChI-Schlüssel |
ROVFPVLWAFHGKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=CC=CC=C2)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


